molecular formula In B1235001 Indium-110 CAS No. 14133-75-6

Indium-110

Cat. No.: B1235001
CAS No.: 14133-75-6
M. Wt: 109.9072 g/mol
InChI Key: APFVFJFRJDLVQX-FTXFMUIASA-N
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Description

Indium-110 (In-110) is a synthetic radioactive isotope of indium. It has a half-life of approximately 4.9 hours and decays via electron capture/positron emission (β+) to stable Cadmium-110, with a decay energy of 2.8558 MeV . This short half-life and decay mode make it a candidate for specialized research applications, particularly in nuclear physics where it is used to study nuclear structure and reaction mechanisms. Research-grade this compound is supplied strictly for laboratory investigation. All information provided is for product identification and safety guidance. This product is for research use only and is not intended for any human, veterinary, or household use.

Properties

CAS No.

14133-75-6

Molecular Formula

In

Molecular Weight

109.9072 g/mol

IUPAC Name

indium-110

InChI

InChI=1S/In/i1-5

InChI Key

APFVFJFRJDLVQX-FTXFMUIASA-N

SMILES

[In]

Isomeric SMILES

[110In]

Canonical SMILES

[In]

Synonyms

110In radioisotope
In-110 radioisotope
Indium-110

Origin of Product

United States

Preparation Methods

Cyclotron-Based Proton Irradiation

The primary method for producing ^110In involves proton bombardment of enriched cadmium targets in a cyclotron. Two nuclear reactions dominate this process:

  • ^112Cd(p,2n)^110In : This reaction requires proton energies between 15–30 MeV to overcome the Coulomb barrier and achieve sufficient cross-sections for isotope yield.

  • ^111Cd(p,n)^110In : A lower-energy alternative (10–20 MeV) that avoids the need for highly enriched ^112Cd but produces lower specific activity due to competing reactions.

The choice of target material significantly impacts yield and purity. Enriched ^112Cd (>95% isotopic purity) is preferred for the (p,2n) route, as it minimizes the formation of contaminants like ^111In and ^109In. Target preparation involves pressing cadmium metal into high-density pellets or electroplating it onto a copper backing to withstand beam currents of 50–100 μA.

Table 1: Key Parameters for Cyclotron Production of ^110In

ReactionTarget IsotopeProton Energy (MeV)Yield (GBq/μA·h)Major Contaminants
^112Cd(p,2n)^110In^112Cd25–301.8–2.2^109In, ^111In
^111Cd(p,n)^110In^111Cd15–200.9–1.3^110mIn, ^109In

Post-Irradiation Processing and Purification

Dissolution and Primary Separation

After irradiation, the cadmium target is dissolved in concentrated hydrochloric acid (6–8 M HCl) under reflux conditions. Indium isotopes are selectively extracted using solvent-saturated anion exchange resins (e.g., AG1-X8 in Cl⁻ form), leveraging the differential complexation behavior of In³⁺ and Cd²⁺ ions. A 90–95% recovery efficiency is achieved by eluting indium with 0.5 M HNO₃ while retaining cadmium on the column.

Metastable State Isolation

^110In exists in a metastable state (^110mIn, t₁/₂ = 69.1 min) that decays to the ground state via gamma emission (937 keV). To obtain pure ^110In, the solution is aged for 3–4 half-lives (≈3.5 hours) to allow ^110mIn to decay, followed by a second purification step using extraction chromatography with di-(2-ethylhexyl)phosphoric acid (HDEHP)-coated silica.

Quality Control and Radiochemical Purity

Gamma Spectroscopy Analysis

Radionuclidic purity is verified using high-resolution gamma spectrometry. The characteristic gamma peaks of ^110In are observed at:

  • 657 keV (intensity: 98.5%)

  • 937 keV (intensity: 94.2%)

Contaminants like ^111In (171 keV, 245 keV) and ^109In (203 keV) must constitute <0.1% of total activity for medical applications.

Chemical Purity Assessment

Residual cadmium is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptance criteria set at <1 μg/mL. Electrochemical methods, such as cyclic voltammetry in 0.1 M H₂SO₄, are employed to detect trace metal impurities that could interfere with radiopharmaceutical labeling.

Challenges in this compound Production

Target Availability and Cost

The reliance on enriched cadmium isotopes (^112Cd: ≈$3,000/g; ^111Cd: ≈$2,200/g) contributes to high production costs. Alternative targets, such as natural cadmium (^112Cd abundance: 24.1%), reduce expenses but increase isotopic impurities, necessitating longer purification cycles.

Short Half-Life Logistics

With a half-life of 4.9 hours, ^110In requires rapid processing and proximity to end-users. Automated separation systems, such as modular hot cells with robotic manipulators, are critical for minimizing decay losses during purification .

Q & A

Basic Research Questions

Q. What are the key nuclear properties of Indium-110, and how do they influence experimental design?

  • Answer : this compound has two isomers: this compound (4.9-hour half-life) and Indium-110m (69.1-minute half-life). These isomers emit gamma radiation, which necessitates shielding and real-time monitoring during experiments. Researchers must account for decay rates when planning irradiation times and sample quantities. For instance, activities exceeding 1 mCi require strict labeling and containment protocols . Methodologically, gamma spectroscopy or liquid scintillation counting should be calibrated to distinguish between the isomers’ decay signatures.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Compliance with radiation protection guidelines is critical. Quantities ≥1 mCi of this compound require labeling, secure storage, and dosimetry badges for personnel. Experimental workflows should integrate ALARA (As Low As Reasonably Achievable) principles, including time minimization, distance maximization, and lead shielding. Waste disposal must follow protocols for intermediate-lived isotopes (e.g., decay-in-storage for 10 half-lives) .

Q. How does this compound’s decay mode impact its applications in tracer studies?

  • Answer : this compound’s gamma emission (e.g., 658 keV) allows for non-destructive tracking in biological or material systems. However, its short half-life limits longitudinal studies. Researchers should optimize tracer concentrations using decay correction equations (e.g., A=A0eλtA = A_0 e^{-\lambda t}) and validate detection limits via spike-and-recovery experiments in relevant matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported half-life values for this compound isomers?

  • Answer : Contradictions in literature (e.g., half-life variations) require systematic validation. Cross-calibrate instruments using NIST-traceable standards and replicate decay curve analyses under controlled conditions. Meta-analyses of published data should assess measurement uncertainties and experimental setups (e.g., purity of sources, detector efficiency). Collaborative inter-laboratory studies can harmonize findings .

Q. What methodological considerations are critical when designing experiments involving this compound’s short half-life?

  • Answer : Experimental timelines must align with the isotope’s decay. For in vivo studies, pre-calibrate dosing to account for decay during administration. Use real-time pharmacokinetic models to adjust for activity loss. In material science, synchronize irradiation and characterization phases (e.g., XRD, TEM) within 3–5 half-lives to retain measurable signal-to-noise ratios .

Q. How can this compound be synthesized with high isotopic purity for targeted radiopharmaceutical research?

  • Answer : Cyclotron-based proton bombardment of cadmium-110 (110Cd(p,n)110In^{110}\text{Cd}(p,n)^{110}\text{In}) yields high-purity this compound. Post-irradiation, purify via ion-exchange chromatography (e.g., AG MP-50 resin) and validate purity using ICP-MS. Competing pathways (e.g., 111Cd(p,2n)110In^{111}\text{Cd}(p,2n)^{110}\text{In}) require energy threshold optimization to minimize byproducts .

Q. What statistical approaches are recommended for analyzing this compound’s biodistribution data in heterogeneous tissues?

  • Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare uptake variances across tissues. Compartmental modeling (e.g., two-tissue irreversible model) quantifies retention kinetics. Bootstrapping methods improve robustness in small-sample studies, while ANOVA identifies dose-dependent effects. Software tools like PMOD or SAAM II facilitate model fitting .

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